molecular formula C18H25N3O3S B2381415 1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 847406-90-0

1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No. B2381415
CAS RN: 847406-90-0
M. Wt: 363.48
InChI Key: UILSHBSKKFDJSH-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Anticancer Activity

One of the significant research areas for derivatives of 1,2-dihydroquinoline, similar to the compound , is in the field of anticancer activity. For instance, Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and tested their effects against the breast cancer MCF-7 cell line. The study found that certain compounds demonstrated strong anticancer activity, highlighting the potential of these derivatives in cancer treatment research (Gaber et al., 2021).

Chemical Reactions and Applications

The use of related compounds in chemical synthesis and reactions is another area of interest. For example, Ouchi et al. (2002) discussed the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for various substrates, showcasing its utility in organic synthesis (Ouchi et al., 2002).

Synthesis and Molecular Structure Studies

Research also focuses on the synthesis and structural analysis of related compounds. Franciò et al. (1999) synthesized new chiral ligands based on 8-chloroquinoline and 1,2-dihydroquinoline and studied their reactions with various metal substrates. Such studies are vital for understanding the chemical properties and potential applications of these compounds (Franciò et al., 1999).

Novel Synthesis Methods

The development of novel synthesis methods for related compounds is another key area. Bouarata et al. (2012) described the preparation of a novel compound similar in structure to the compound , demonstrating innovative methods in organic chemistry (Bouarata et al., 2012).

Catalytic Effects in Chemical Reactions

The catalytic effects of thiourea, a component of the compound of interest, have been studied as well. Ullah et al. (2019) introduced thiourea as a mild and efficient organocatalyst for the oxidative α-cyanation of N-aryltetrahydroisoquinolines, a study that contributes to the understanding of its role in catalyzing chemical reactions (Ullah et al., 2019).

properties

IUPAC Name

1-tert-butyl-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-18(2,3)21-17(25)19-9-8-11-10-12-13(23-4)6-7-14(24-5)15(12)20-16(11)22/h6-7,10H,8-9H2,1-5H3,(H,20,22)(H2,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSHBSKKFDJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

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